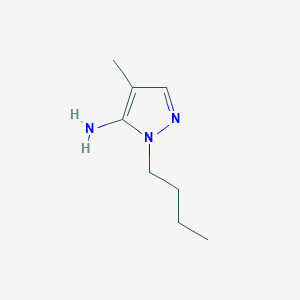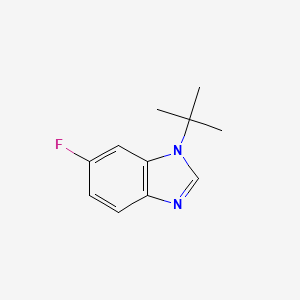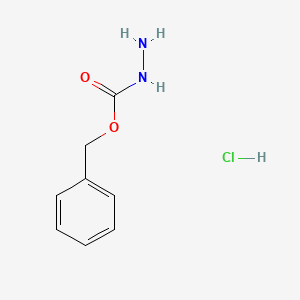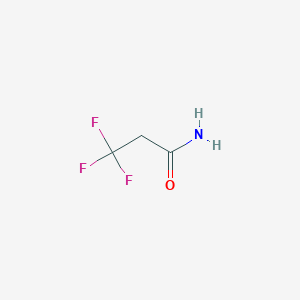
4-(Azepan-1-il)benzonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azepan-1-yl)benzonitrile: is an organic compound with the molecular formula C13H16N2. It is characterized by a benzonitrile group attached to an azepane ring. This compound is typically a white or off-white crystalline solid with low solubility in water but is soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane .
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticonvulsant and analgesic effects.
Medicine: Potential use in drug development for neurological disorders such as epilepsy and chronic pain.
Industry: Utilized in manufacturing processes to improve product quality and efficiency.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-(Azepan-1-yl)benzonitrile involves the reaction of benzoyl chloride with 1-aminocyclohexane, followed by a cyanation reaction . The reaction conditions typically include:
Step 1: Reacting benzoyl chloride with 1-aminocyclohexane in the presence of a base such as triethylamine.
Step 2: Cyanation of the resulting intermediate using a cyanating agent like sodium cyanide or potassium cyanide.
Industrial Production Methods: Industrial production of 4-(Azepan-1-yl)benzonitrile may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Azepan-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The azepane ring can be oxidized to form corresponding oxides.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzonitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products:
Oxidation: Formation of azepane oxides.
Reduction: Conversion to 4-(Azepan-1-yl)benzylamine.
Substitution: Various substituted benzonitrile derivatives.
Mecanismo De Acción
The mechanism of action of 4-(Azepan-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticonvulsant effects may be mediated through modulation of neurotransmitter systems or ion channels in the nervous system. The exact molecular targets and pathways are still under investigation, but it is believed to affect neuronal excitability and synaptic transmission.
Comparación Con Compuestos Similares
4-(Piperidin-1-yl)benzonitrile: Similar structure with a piperidine ring instead of an azepane ring.
4-(Morpholin-4-yl)benzonitrile: Contains a morpholine ring in place of the azepane ring.
4-(Pyrrolidin-1-yl)benzonitrile: Features a pyrrolidine ring instead of an azepane ring.
Uniqueness: 4-(Azepan-1-yl)benzonitrile is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The larger ring size of azepane compared to piperidine or pyrrolidine can influence its reactivity and interaction with biological targets.
Propiedades
IUPAC Name |
4-(azepan-1-yl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c14-11-12-5-7-13(8-6-12)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIDHYKVSWOBHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617152 |
Source


|
| Record name | 4-(Azepan-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162377-67-5 |
Source


|
| Record name | 4-(Azepan-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)




![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)
![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)







